H-Asp(OBzl)-OH is a valuable building block for the construction of peptides through a process known as solid-phase peptide synthesis (SPPS) [1]. The benzyl ester group (OBzl) serves as a protecting group for the carboxylic acid functionality of the aspartic acid side chain. This protection allows for selective coupling with other amino acids during peptide chain elongation while keeping the side chain functionality intact. Once the peptide sequence is complete, the benzyl ester group can be removed under specific conditions to reveal the free carboxylic acid group essential for peptide function [2].
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H-Asp(OBzl)-OH can also be used as a starting material for the synthesis of other aspartic acid derivatives with specific functionalities. These derivatives may be employed in various research applications, including studies on protein-protein interactions, enzyme mechanisms, and development of therapeutic agents [3, 4].
Here are some resources for further reading on studies on Aspartic Acid Derivatives:
H-Aspartic acid 4-benzyl ester, commonly referred to as H-Asp(OBzl)-OH, is a derivative of aspartic acid characterized by the presence of a benzyl ester group attached to its carboxyl functional group. Its molecular formula is with a molecular weight of approximately 223.225 g/mol. The compound is notable for its applications in peptide synthesis and as a building block in organic chemistry due to the protective nature of the benzyl group, which prevents unwanted reactions during synthesis processes .
The biological activity of H-Asp(OBzl)-OH is primarily linked to its role in peptide synthesis. The protected carboxyl group allows for selective reactions, making it suitable for creating peptides that may interact with specific biological targets such as enzymes and receptors. Its derivatives have been studied for potential therapeutic applications, including their roles as enzyme inhibitors .
The synthesis of H-Asp(OBzl)-OH typically involves the protection of the carboxyl group of aspartic acid using benzyl alcohol in the presence of a dehydrating agent like thionyl chloride (SOCl2). This reaction is conducted under anhydrous conditions to prevent hydrolysis.
In industrial settings, large-scale production may utilize automated esterification processes with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to improve efficiency .
Studies on H-Asp(OBzl)-OH often focus on its interactions with enzymes and receptors. The compound's ability to form complexes with biological molecules makes it valuable for investigating biochemical pathways and developing new therapeutics. For instance, research has indicated that derivatives of H-Asp(OBzl)-OH can inhibit certain enzymes, providing insights into their mechanisms of action .
Several compounds are structurally similar to H-Asp(OBzl)-OH. These include:
Compound Name | CAS Number | Key Differences |
---|---|---|
L-Aspartic Acid | 56-84-8 | Unprotected form without benzyl ester |
H-Asp(OBzl)-OBzl.HCl | 6327-59-9 | Contains an additional benzyl ester group |
H-Asp(OBzl)-NH2 | 2177-63-1 | Amino group instead of hydroxyl |
Aspartame | 22839-47-0 | Methyl ester derivative with sweetening properties |
H-Asp(OBzl)-OH stands out due to its specific protective function during peptide synthesis, allowing selective reactivity while maintaining stability under various conditions. Its versatility in
H-Asp(OBzl)-OH possesses a well-defined molecular architecture characterized by its systematic name (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid. The compound maintains the fundamental structure of L-aspartic acid with selective protection of the β-carboxylic acid group through benzyl esterification. The molecular formula C₁₁H₁₃NO₄ corresponds to a molecular weight of 223.23 g/mol, as consistently reported across multiple commercial sources.
The stereochemical configuration centers around the α-carbon bearing the amino group, which maintains the L-configuration characteristic of naturally occurring amino acids. This stereochemical arrangement is evidenced by the specific optical rotation values ranging from +24.0° to +30.0° (c=1 in 1mol/L HCl). The benzyl ester moiety attached to the β-carboxylic acid group introduces additional conformational flexibility while providing steric protection during chemical transformations.
The IUPAC name systematically describes the molecule as 2-amino-4-(benzyloxy)-4-oxobutanoic acid, highlighting the key functional groups present in the structure. The InChI key VGALFAWDSNRXJK-VIFPVBQESA-N provides a unique identifier for this specific stereoisomer. The SMILES notation NC@@HC(O)=O further confirms the stereochemical assignment and connectivity pattern.
The crystallographic properties of H-Asp(OBzl)-OH reveal significant insights into its solid-state behavior and thermal characteristics. The compound typically appears as a white to almost white powder or crystalline material, with melting point determinations showing decomposition occurring around 225°C. More precise measurements indicate a melting range of 198.0-225.0°C, with some sources reporting 205.0-210.0°C for high-purity samples.
The density of H-Asp(OBzl)-OH has been calculated and experimentally determined to be 1.283±0.06 g/cm³, indicating a relatively compact crystal packing arrangement. The refractive index measurement of 27° (C=1, 1mol/L HCl) provides additional confirmation of the optical properties associated with the compound's crystal structure.
Conformational dynamics studies suggest that the benzyl ester group can adopt multiple rotational conformations around the ester linkage, contributing to the molecule's flexibility in solution. The presence of the phenyl ring introduces π-π stacking interactions in the solid state, which may influence crystal packing and stability. Storage recommendations consistently specify maintenance at low temperatures (-20°C) and protection from light, suggesting photosensitivity and thermal instability at elevated temperatures.
Spectroscopic characterization of H-Asp(OBzl)-OH provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with ¹H-NMR spectra showing characteristic signals for the benzyl ester protons in the aromatic region (7.2-7.4 ppm) and the benzyl methylene protons around 5.1 ppm. The α-proton typically appears as a multiplet around 4.6 ppm, while the β-methylene protons show characteristic splitting patterns between 2.6-2.9 ppm.
Infrared (IR) spectroscopy confirms the presence of key functional groups, with commercial specifications indicating that IR spectra must conform to established standards. The carbonyl stretching frequencies for both the free carboxylic acid and the benzyl ester groups provide distinctive fingerprint regions for compound identification. The amino group stretching and bending vibrations offer additional confirmation of the primary amine functionality.
Mass spectrometry analysis confirms the molecular ion peak at m/z 223, consistent with the calculated molecular weight. High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula C₁₁H₁₃NO₄. Fragmentation patterns typically show loss of the benzyl group (m/z 91) and formation of characteristic amino acid fragments.
Commercial specifications consistently require that NMR spectra conform to established standards, ensuring structural integrity and purity verification. The spectroscopic data collectively provide unambiguous confirmation of the H-Asp(OBzl)-OH structure and support its use in synthetic applications.
The comparative analysis between H-Asp(OBzl)-OH and its Z-protected analog Z-Asp(OBzl)-OH reveals significant structural and functional differences that impact their respective applications in peptide synthesis. Z-Asp(OBzl)-OH possesses a molecular formula of C₁₉H₁₉NO₆ with a molecular weight of 357.4 g/mol, substantially larger due to the additional benzyloxycarbonyl (Z) protecting group on the amino function.
The key structural distinction lies in the amino group protection strategy. While H-Asp(OBzl)-OH maintains a free amino group available for coupling reactions, Z-Asp(OBzl)-OH features N-benzyloxycarbonyl protection that must be removed under specific conditions (typically hydrogenolysis) to reveal the reactive amino group. This protection strategy influences the compound's reactivity profile and synthetic utility.
Physical property comparisons reveal that Z-Asp(OBzl)-OH exhibits different thermal characteristics, with melting points typically in the range of 83-85°C, significantly lower than the decomposition temperature of H-Asp(OBzl)-OH. The density of Z-Asp(OBzl)-OH (1.293±0.06 g/cm³) shows slight variation from the unprotected analog, reflecting the additional molecular bulk.
Solubility profiles differ substantially between the two compounds. H-Asp(OBzl)-OH demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while remaining insoluble in water. Z-Asp(OBzl)-OH shows similar organic solvent solubility but with enhanced solubility in certain aprotic solvents due to the increased hydrophobic character imparted by the Z-protecting group.
The synthetic applications of these compounds reflect their structural differences. H-Asp(OBzl)-OH serves as an immediate coupling partner in peptide synthesis, while Z-Asp(OBzl)-OH requires deprotection steps, making it suitable for sequential synthesis strategies where temporary amino protection is required. The choice between these derivatives depends on the specific synthetic route and protection strategy employed in peptide construction.
Benzyl ester protection of the aspartic acid side chain represents one of the most widely employed strategies in solid phase peptide synthesis [1] [2]. The compound hydrogen-aspartic acid benzyl ester (H-Asp(OBzl)-OH) serves as a critical building block that enables selective protection of the β-carboxyl group while maintaining reactivity at the α-amino and α-carboxyl positions [3] [4].
The benzyl ester protecting group strategy relies on the selective esterification of the aspartic acid side chain carboxyl group [5] [6]. This protection prevents unwanted cyclization reactions, particularly aspartimide formation, which represents one of the most significant challenges in aspartyl peptide synthesis [7] [8]. The benzyl group provides sufficient steric hindrance to block nucleophilic attack by the peptide backbone amide nitrogen on the side chain carbonyl carbon [9] [10].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄ |
Molecular Weight | 223.22 g/mol |
CAS Number | 2177-63-1 |
IUPAC Name | (S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid |
Common Names | H-Asp(OBzl)-OH; L-Aspartic acid β-benzyl ester; 4-Benzyl L-Aspartate |
Melting Point | 176°C |
Physical State | Solid |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Catalytic hydrogenolysis represents the most commonly employed deprotection method for benzyl esters [2] [11]. This approach utilizes palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas, typically conducted in protic solvents such as methanol, ethanol, or ethyl acetate [2]. The reaction proceeds through oxidative addition of the benzyl ether to the palladium catalyst, followed by hydrogen coordination and transfer, resulting in alcohol release and toluene formation [11].
The advantages of catalytic hydrogenolysis include mild reaction conditions, high selectivity, and compatibility with most other protecting groups [11]. The reaction typically proceeds at room temperature with excellent yields, making it particularly suitable for peptide applications where harsh conditions might cause epimerization or degradation [2].
Strong acid deprotection methods, including hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf), provide alternative approaches for benzyl ester removal [1] [12]. These methods are particularly valuable in solid phase peptide synthesis where simultaneous cleavage from the resin and side chain deprotection is desired [1].
Research has demonstrated that modification of acid-mediated protocols can minimize aspartimide formation during deprotection [13]. The use of bromotrimethylsilane in trifluoroacetic acid, with reduced contact times of approximately 20 minutes, serves as a hard acid source that reduces acid-catalyzed cyclization to aspartimide peptides [13].
Method | Reagents/Conditions | Temperature | Selectivity | Advantages |
---|---|---|---|---|
Catalytic Hydrogenolysis | Pd/C, H₂, MeOH/EtOH/THF | Room temperature | High | Mild conditions, high efficiency |
Acid-mediated Deprotection | HF, TFMSA, TMSOTf | Room temperature | Moderate | Compatible with solid phase |
Transfer Hydrogenation | 1,4-cyclohexadiene, Pd/C | Elevated | High | Safe alternative to H₂ |
Electrolytic Deprotection | Electrochemical oxidation | Room temperature | Moderate | Metal-free conditions |
Transfer hydrogenation methods employ hydrogen donors such as 1,4-cyclohexadiene in combination with palladium catalysts [11]. This approach offers safety advantages over direct hydrogen gas usage while maintaining high selectivity and efficiency [11].
Electrochemical deprotection methods provide metal-free alternatives for benzyl ether cleavage [11]. These techniques utilize controlled oxidative conditions to selectively remove benzyl protecting groups without affecting other functional groups in the peptide structure [11].
In sequential peptide assembly, the timing of benzyl ester deprotection becomes critical for maintaining peptide integrity [14] [15]. The orthogonality of benzyl ester protection with fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting group strategies enables selective manipulation of different functional groups throughout the synthesis [14].
The stability of benzyl esters under basic conditions used for Fmoc removal (piperidine treatment) makes them particularly suitable for modern solid phase peptide synthesis protocols [14] [9]. This orthogonality allows for sequential amino acid coupling without premature side chain deprotection [14].
The formation of β-linked peptide bonds represents a significant challenge in peptide chemistry, with important implications for both synthetic methodology and biological function [16] [17] [18]. Hydrogen-aspartic acid benzyl ester plays a crucial role in controlling and directing β-linkage formation through various mechanistic pathways [19] [20].
Aspartimide formation serves as a key intermediate in β-linked peptide bond formation [7] [8] [9]. The cyclization occurs through nucleophilic attack of the peptide backbone amide nitrogen on the side chain carbonyl carbon, forming a five-membered succinimide ring [7] [8]. Subsequent ring opening can occur at either the α or β position, leading to the formation of both normal α-linked and abnormal β-linked peptide bonds [19] [20].
The benzyl ester protecting group significantly influences aspartimide formation kinetics [9] [10]. Bulky protecting groups, including benzyl esters, generally reduce the rate of cyclization compared to smaller ester groups [21]. However, the benzyl group can be selectively removed under conditions that do not promote aspartimide formation, allowing for controlled access to reactive aspartic acid residues [12] [13].
Research has demonstrated that aspartimide ring opening can be controlled through careful selection of nucleophiles and reaction conditions [19]. Treatment of aspartimide-containing peptides with primary alcohols in the presence of diisopropylethylamine leads to the formation of α and β-aspartyl peptide esters [19]. The optimal conditions involve primary alcohols combined with diisopropylethylamine, while secondary alcohols require elevated temperatures for effective ring opening [19].
The selectivity of ring opening depends on several factors, including the steric environment around the aspartimide ring, the nucleophilicity of the attacking species, and the reaction temperature [19]. Primary alcohols show superior reactivity compared to secondary alcohols, with the reaction proceeding efficiently at room temperature [19].
Application | Method | Conditions | Yield |
---|---|---|---|
Aspartimide Prevention | Benzyl ester protection during SPPS | Standard Fmoc/tBu SPPS | High (>90%) |
β-Aspartyl Peptide Synthesis | Controlled ring-opening of aspartimides | Alcohol/base treatment | Moderate (60-80%) |
Isoaspartate Formation | Succinimide intermediate hydrolysis | Physiological pH, 37°C | Variable (20-80%) |
Protein Repair Mechanisms | Methyltransferase-mediated repair | Enzymatic methylation | Moderate (50%) |
Isoaspartic acid formation represents a major pathway for spontaneous protein damage under physiological conditions [17] [18]. The reaction proceeds through succinimide intermediate formation, followed by hydrolysis that can occur at either the α or β position [17] [20]. This process results in the formation of β-linked aspartyl residues (isoaspartate) in addition to normal α-linked aspartate [17] [18].
The kinetics of isoaspartyl formation are highly dependent on the adjacent amino acid residue [18]. Small, flexible residues such as glycine significantly accelerate the reaction by reducing steric hindrance around the peptide bond [18]. The reaction rate also increases dramatically at elevated pH (>10) and temperatures [18].
Cells have evolved sophisticated repair mechanisms to address isoaspartate formation [20]. Protein L-isoaspartyl O-methyltransferase (PIMT) recognizes isoaspartyl residues and catalyzes their methylation [20]. The resulting methyl ester is unstable and spontaneously converts to a succinimide intermediate, which can hydrolyze to regenerate normal aspartyl residues [20].
The efficiency of this repair process is limited by competing racemization reactions at the succinimide intermediate [20]. Studies using tetragastrin as a model system demonstrate that approximately 50% conversion to normal L-aspartyl peptide can be achieved over 24 hours, with the remaining products including D-isoaspartyl and D-aspartyl derivatives [20].
The benzyl ester protecting group strategy enables controlled synthesis of β-linked peptides through selective manipulation of aspartic acid reactivity [6] [22]. Nuclear magnetic resonance studies of poly(aspartic acid) prepared through debenzylation of poly(β-benzyl-L-aspartate) have revealed that the deprotection conditions significantly influence the α/β linkage ratio [22].
Optimal conditions for maintaining α-linkage selectivity involve debenzylation using hydrogen bromide in trifluoroacetic acid [22]. This method produces polymers with minimal detectable β-bond content, while other deprotection conditions lead to significant β-bond formation through succinimide intermediates [22].
The formation of β-linked aspartyl residues has profound effects on peptide conformation [16] [23]. Circular dichroism and infrared spectroscopy studies demonstrate that aspartic acid bond isomerization affects the major conformations of synthetic peptides [16]. Both type I and type II β-turn structures are stabilized by aspartic acid bond isomerization [16].
When β-aspartate linkages occur at terminal positions, they do not significantly affect helix propensity [16]. However, mid-chain β-aspartate formation disrupts both helical and β-pleated sheet structures, promoting the formation of reverse turns [16]. This conformational preference has important implications for protein folding and stability [24].
The synthesis of complex peptides containing aspartic acid residues presents unique challenges that have driven the development of specialized methodologies [8] [15] [25]. Hydrogen-aspartic acid benzyl ester serves as a key component in addressing these synthetic challenges through various strategic approaches [26] [27].
Teduglutide, a 33-amino acid glucagon-like peptide-2 analog, represents one of the most challenging peptide synthesis targets due to its propensity for aspartimide formation [25] [26] [27]. The peptide contains multiple aspartic acid residues, including a particularly problematic Asp-Gly sequence that shows exceptional tendency toward cyclization [27] [28].
Sequential solid phase peptide synthesis of teduglutide using conventional approaches results in significant aspartimide formation [28]. High-performance liquid chromatography analysis reveals that sequential assembly produces crude peptide with only 39% purity, containing 45% of the β-aspartyl analog [28]. This low purity necessitates extensive purification procedures and results in poor overall yields [27].
Fragment-based synthesis represents a successful approach to overcoming aspartimide formation in teduglutide synthesis [25] [28]. This strategy involves the preparation of smaller peptide fragments that are subsequently coupled to form the complete peptide sequence [28]. The fragment approach reduces the exposure time of sensitive sequences to basic deprotection conditions [28].
Implementation of fragment-based assembly for teduglutide synthesis yields crude peptide with 59% purity and only 17% β-aspartyl analog content [28]. This significant improvement in product quality demonstrates the effectiveness of the fragment strategy in managing difficult peptide sequences [28].
Peptide/Protein | Challenges | Solutions | Final Purity |
---|---|---|---|
Teduglutide | Asp-Gly aspartimide formation | Fragment-based synthesis | 59% (fragment) vs 39% (sequential) |
Ubiquitin | Long sequence, aggregation | Pseudoproline building blocks | 14% after refolding |
Thrombospondin fragments | High aspartimide tendency | Alternative resins and bases | Optimized with CLEAR resin |
Glycopeptides | Selective side-chain modification | Orthogonal protecting groups | High with allyl/Dmab esters |
Recent developments in teduglutide synthesis involve anchoring the first amino acid (aspartic acid) to Wang resin through its side chain carboxylic group rather than the conventional α-carboxylic group approach [26]. This modification prevents diketopiperazine impurity formation, which occurs through six-membered ring cyclization when conventional anchoring is employed [26].
The side chain anchoring strategy requires formation of a seven-membered ring for cyclization, which is kinetically unfavorable compared to the six-membered diketopiperazine formation [26]. This approach effectively eliminates the Thr-Asp clipped impurity that results from peptide leaching during conventional synthesis [26].
Ubiquitin, a 76-amino acid protein, represents a significant challenge for chemical synthesis due to its length and tendency for aggregation during solid phase assembly [29]. Conventional solid phase peptide synthesis approaches fail to produce the complete protein in acceptable yields [29].
The successful chemical synthesis of ubiquitin requires the incorporation of specialized pseudoproline dipeptide building blocks at strategic positions [29]. Six pseudoproline building blocks were identified and incorporated into the ubiquitin sequence to prevent aggregation and promote efficient coupling [29].
The pseudoproline strategy involves temporary incorporation of cyclic structures that disrupt secondary structure formation during synthesis [29]. After peptide assembly and cleavage, the pseudoproline units are converted to normal peptide bonds during the refolding process [29]. This approach yields synthetic ubiquitin in 54% crude yield and 14% final yield after refolding and purification [29].
Synthetic ubiquitin produced through the pseudoproline approach demonstrates biochemical activity equivalent to recombinant protein [29]. Enzymatic ligation experiments confirm that synthetic ubiquitin incorporates into different chain topologies with the same efficiency as natural ubiquitin [29]. Circular dichroism spectroscopy verifies correct protein folding [29].
Thrombospondin fragments containing Asp-Gly sequences present exceptional challenges for solid phase peptide synthesis [10]. These sequences show strong tendency toward aspartimide formation, with byproduct levels reaching unusually high percentages [10]. The optimization of synthesis conditions becomes critical for obtaining acceptable product quality [10].
Systematic evaluation of different synthesis parameters reveals that cross-linked ethoxylate acrylate (CLEAR) resin provides superior results compared to conventional resins [10]. The use of piperidine/dimethylformamide for Fmoc deprotection, combined with CLEAR resin, significantly reduces aspartimide formation [10].
Additional strategies include the use of 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine derivatives to mask problematic amide bonds [10] [9]. This backbone protection approach completely prevents aspartimide formation but requires specialized coupling conditions [9].
The synthesis of N-linked glycopeptides requires selective modification of aspartic acid side chains after peptide assembly [15]. This application demands protecting group strategies that are orthogonal to standard solid phase peptide synthesis conditions [15].
Allyl and 2,4-dimethoxybenzyl (Dmab) esters provide orthogonal protection for aspartic acid side chains in Fmoc-based solid phase peptide synthesis [15]. These protecting groups can be selectively removed without affecting other protecting groups, enabling on-resin glycosylation reactions [15].
The incorporation of aspartic acid residues in glycopeptide synthesis requires careful attention to aspartimide formation [15]. Studies demonstrate that amino acid residues adjacent to allyl or Dmab-protected aspartic acid significantly influence aspartimide formation rates [15].
The use of 2,4-dimethoxybenzyl (Dmb) backbone amide protecting groups on residues adjacent to protected aspartic acid effectively prevents aspartimide formation [15]. This strategy enables the synthesis of N-linked glycopeptides in excellent yield while maintaining the integrity of the asparagine linkage site [15].
Recent advances include the development of cyanosulfurylide protecting groups for aspartic acid that completely suppress aspartimide formation [8]. These protecting groups form stable carbon-carbon bonds that resist all common synthetic manipulations while providing improved solubility during synthesis [8].
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